Bathophenanthroline

Catalog No.
S596939
CAS No.
1662-01-7
M.F
C24H16N2
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bathophenanthroline

CAS Number

1662-01-7

Product Name

Bathophenanthroline

IUPAC Name

4,7-diphenyl-1,10-phenanthroline

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H

InChI Key

DHDHJYNTEFLIHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5

Synonyms

bathophenanthroline, bathophenanthroline sulfate (1:1), bathophenanthroline sulfite, bathophenanthroline, monohydrochloride, Ru(II) bathophenanthroline

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5

Complexation and Chelation:

Bathophenanthroline is a well-known chelating agent, meaning it can form strong, stable complexes with metal ions. This property makes it highly valuable in various analytical and separation techniques. For instance, it is widely used in:

  • Spectrophotometric analysis: Bathophenanthroline forms colored complexes with various metal ions, allowing their identification and quantification using UV-Vis spectroscopy. This technique is employed in diverse applications, including environmental monitoring, water analysis, and forensic science .
  • Fluorescence spectroscopy: Certain bathophenanthroline complexes exhibit fluorescence properties, enabling their use in sensitive detection methods for specific metal ions .
  • Separation techniques: Bathophenanthroline can be used for selective separation of metal ions through techniques like ion-exchange chromatography and solvent extraction .

Catalysis:

Bathophenanthroline can act as a ligand in various catalytic reactions, enabling the activation and transformation of various substrates. Some examples include:

  • Oxidation reactions: Bathophenanthroline complexes with transition metals like copper and ruthenium can catalyze the oxidation of organic molecules, such as alkenes and alcohols .
  • Polymerization reactions: Specific bathophenanthroline complexes can initiate and control the polymerization of various monomers, allowing for the synthesis of tailored polymers with desired properties .

Material Science:

Bathophenanthroline finds application in material science due to its ability to interact with various materials and influence their properties. Some examples include:

  • Organic light-emitting diodes (OLEDs): Bathophenanthroline can be used as a host material or dopant in OLEDs, influencing their emission color and efficiency .
  • Chemical sensors: Bathophenanthroline-based materials can be utilized in the development of chemical sensors for the detection of specific molecules due to their selective binding properties .

Bathophenanthroline, chemically known as 4,7-diphenyl-1,10-phenanthroline, is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.40 g/mol. It is characterized by its rigid and planar structure, which consists of a phenanthroline core with two phenyl groups attached at the 4 and 7 positions. This compound is notable for its high ionization potential and wide energy gap, making it a valuable material in various electronic applications, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics .

, primarily due to its ability to form chelates with metal ions. It acts as a bidentate ligand, coordinating through the nitrogen atoms in the phenanthroline structure. This property allows it to form complexes with transition metals, which can be utilized in various catalytic processes and analytical chemistry applications. Additionally, Bathophenanthroline can undergo oxidation reactions, particularly when exposed to strong oxidizing agents .

Research indicates that Bathophenanthroline exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2 and CYP3A4. This inhibition can affect drug metabolism in biological systems, making Bathophenanthroline significant in pharmacological studies. Furthermore, its interaction with metal ions can also influence biological processes, potentially leading to applications in biochemistry and medicinal chemistry .

Bathophenanthroline can be synthesized through various methods. One common synthesis route involves the condensation of o-phenylenediamine with 3-chloropropiophenone. This method typically yields Bathophenanthroline with high purity levels. Other synthetic approaches include:

  • Cyclization Reactions: Utilizing different starting materials that contain phenyl and nitrogen functionalities.
  • Metal-Catalyzed Reactions: Employing palladium or nickel catalysts to facilitate the formation of the phenanthroline structure .

BathophenanthrolineBidentate ligand with two phenyl groupsOLEDs, analytical chemistry1,10-PhenanthrolineSimple bidentate ligandMetal ion detectionBathocuproineCopper-binding propertiesMetal ion analysisPhenanthreneAromatic hydrocarbonOrganic synthesis

Bathophenanthroline's unique combination of structural rigidity, electron transport properties, and biological activity distinguishes it from these similar compounds, making it particularly valuable in electronic and biochemical applications .

Studies have shown that Bathophenanthroline interacts significantly with various metal ions, forming stable complexes that can be analyzed using spectroscopic methods. Its ability to selectively bind certain metals makes it useful for detecting and quantifying metal ions in environmental samples or biological systems. Additionally, its inhibitory effects on cytochrome P450 enzymes suggest potential interactions with pharmaceuticals that could alter drug efficacy or toxicity .

Bathophenanthroline belongs to a class of compounds known as phenanthrolines. Other similar compounds include:

  • 1,10-Phenanthroline: A simpler structure without substituents at the 4 and 7 positions; commonly used as a chelating agent.
  • Bathocuproine: Similar in structure but contains copper-binding properties that differ from Bathophenanthroline.
  • Phenanthrene: A polycyclic aromatic hydrocarbon that lacks nitrogen functionalities but shares a similar aromatic framework.

Comparison Table

CompoundStructure Characteristics

Purity

>98.0%

Physical Description

Off-white powder; [Alfa Aesar MSDS]

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

332.131348519 g/mol

Monoisotopic Mass

332.131348519 g/mol

Heavy Atom Count

26

Appearance

Powder

UNII

4A2B091F0G

Related CAS

68399-83-7 (sulfate[1:1])

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

68309-97-7
1662-01-7

Wikipedia

Bathophenanthroline

General Manufacturing Information

1,10-Phenanthroline, 4,7-diphenyl-: ACTIVE
Nickel(2+), tris(4,7-diphenyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2): INACTIVE

Dates

Modify: 2023-08-15
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016

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